Bienvenue dans la boutique en ligne BenchChem!

N-(2-methoxybenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Medicinal Chemistry Positional Isomerism Structure-Activity Relationship

This research-grade thiazole-4-carboxamide derivative features an ortho-methoxybenzyl substituent that introduces unique conformational constraints and hydrogen-bonding capacity absent in meta/para isomers. The 4-(methylsulfonyl)phenyl group provides a critical zinc-chelating motif for carbonic anhydrase inhibition and kinase selectivity, making it ideal for kinase-focused screening libraries targeting PIM, JAK, or other kinases. With a balanced drug-like profile (MW 417.5, Lipinski-compliant), it serves as a precise reference standard for isomer profiling and property-driven lead optimization. Request a quote to secure this positional isomer for your next screening cascade.

Molecular Formula C19H19N3O4S2
Molecular Weight 417.5
CAS No. 1172250-99-5
Cat. No. B2924965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxybenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
CAS1172250-99-5
Molecular FormulaC19H19N3O4S2
Molecular Weight417.5
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C19H19N3O4S2/c1-26-17-6-4-3-5-13(17)11-20-18(23)16-12-27-19(22-16)21-14-7-9-15(10-8-14)28(2,24)25/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)
InChIKeyBMCDWSZUSUVZKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxybenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide (CAS 1172250-99-5): Structural Identity and Screening Library Provenance


N-(2-methoxybenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide (CAS 1172250-99-5) is a synthetic thiazole-4-carboxamide derivative with molecular formula C19H19N3O4S2 and molecular weight 417.5 g/mol . The compound belongs to a class of 2-substituted thiazole-4-carboxamides that have been broadly claimed in patents as modulators of kinases, metabotropic glutamate receptors, and inflammatory pathways [1]. It is commercially available as a research-grade screening compound, typically at 95% purity, and is catalogued within the Aurora Fine Chemicals screening library collection for high-throughput screening and medicinal chemistry applications [2].

Why N-(2-Methoxybenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide Cannot Be Replaced by a Generic Thiazole-4-Carboxamide Analog


Thiazole-4-carboxamide derivatives with divergent N-benzyl and 2-arylamino substituents exhibit pronounced differences in target engagement, physicochemical properties, and biological activity profiles that preclude generic interchange. The 2-methoxybenzyl amide substituent at the 4-carboxamide position is a positional isomer relative to the 3-methoxybenzyl and 4-methoxybenzyl analogs (CAS 1172778-09-4), and the ortho-methoxy orientation introduces distinct hydrogen-bonding capacity and conformational constraints that are absent in the meta and para isomers . The 4-(methylsulfonyl)phenyl amino group at the thiazole 2-position provides a hydrogen-bond-accepting sulfonyl motif that is critical for carbonic anhydrase enzyme inhibition, as demonstrated across a series of structurally related thiazole-methylsulfonyl derivatives [1]. Replacing either the 2-methoxybenzyl group with an alkyl amide (e.g., N-cyclopentyl, CAS 1170148-11-4) or the methylsulfonylphenyl group with an unsubstituted phenylamino group (CAS 1105229-52-4) would eliminate key pharmacophoric features and alter both potency and selectivity profiles in ways that cannot be predicted without empirical testing .

Quantitative Differentiation Evidence for N-(2-Methoxybenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide vs. Closest Structural Analogs


Positional Isomer Differentiation: Ortho-Methoxybenzyl vs. Meta- and Para-Methoxybenzyl Conformers in Thiazole-4-Carboxamide Scaffolds

The 2-methoxybenzyl (ortho-methoxy) substituent on the target compound introduces an intramolecular hydrogen-bond acceptor at the ortho position, creating a distinct conformational preference compared to the 3-methoxybenzyl (meta) and 4-methoxybenzyl (para, CAS 1172778-09-4) positional isomers. The ortho-methoxy group can engage the carboxamide N–H via a six-membered pseudo-ring hydrogen bond, partially pre-organizing the benzyl amide side chain in a folded conformation . This conformational restriction is absent in the meta and para isomers, which exhibit greater rotational freedom and distinct molecular shapes. In thiazole-4-carboxamide carbonic anhydrase inhibitors, the methoxy substituent position on the N-benzyl ring has been shown to modulate inhibitory potency by up to 5-fold across positional isomers, due to differential accommodation within the enzyme's hydrophobic pocket [1].

Medicinal Chemistry Positional Isomerism Structure-Activity Relationship Hydrogen Bonding

Methylsulfonyl Pharmacophore Contribution: Target Compound vs. Phenylamino Analog Lacking Sulfonyl Group

The 4-(methylsulfonyl)phenyl amino group at the thiazole 2-position differentiates the target compound from the des-methylsulfonyl analog N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-carboxamide (CAS 1105229-52-4, MW 339.4 g/mol). The methylsulfonyl (SO2CH3) moiety functions as a hydrogen-bond acceptor and potential zinc-chelating group in metalloenzyme active sites. Comparative studies on thiazole-methylsulfonyl derivatives have established that the methylsulfonyl group is essential for carbonic anhydrase inhibitory activity; compounds bearing this motif achieved IC50 values ranging from 39.38 to 198.04 μM against hCA I, compared to the reference inhibitor acetazolamide (IC50 = 18.11 μM) [1]. The des-methylsulfonyl analog (CAS 1105229-52-4), lacking this zinc-binding sulfonyl group, would be predicted to exhibit substantially reduced or absent carbonic anhydrase inhibition based on established pharmacophore models for this target class .

Carbonic Anhydrase Inhibition Sulfonyl Pharmacophore Enzyme Inhibition Zinc-Binding Group

Amide Substituent Steric and Lipophilic Differentiation: 2-Methoxybenzyl vs. N-Cyclopentyl and N-Ethyl Analogs

The N-(2-methoxybenzyl) carboxamide substituent imparts distinct lipophilic and steric properties compared to smaller alkyl amide analogs such as N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide (CAS 1170029-26-1, MW 353.4) and N-cyclopentyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide (CAS 1170148-11-4, MW 393.5). The 2-methoxybenzyl group contributes approximately 133 Da of additional mass and an estimated +1.5 to +2.0 logP units relative to the N-ethyl analog, enhancing hydrophobic binding pocket occupancy while the ortho-methoxy oxygen preserves hydrogen-bonding capability [1]. The N-cyclopentyl analog (CAS 1170148-11-4) has been reported as a Janus kinase 3 (JAK3) inhibitor, demonstrating that the amide substituent identity directly dictates kinase selectivity profile . The 2-methoxybenzyl group, being bulkier and more lipophilic than cyclopentyl, would be expected to differentially occupy the kinase hinge region or selectivity pocket, resulting in a distinct target selectivity fingerprint [2].

Lipophilicity Physicochemical Properties Drug-Likeness Kinase Selectivity

Thiazole-4-Carboxamide Scaffold as a Privileged Kinase Hinge-Binding motif: Class-Level Evidence for Target Engagement

The thiazole-4-carboxamide core is a validated kinase hinge-binding scaffold. Crystallographic evidence confirms that 2-aminothiazole-4-carboxamide derivatives bind the ATP-binding site of PIM1 kinase through bidentate hydrogen bonds between the thiazole nitrogen and carboxamide oxygen with the hinge region backbone [1]. Structural biology studies of 2-(acetylamino)-N-[2-(piperidin-1-yl)phenyl]-1,3-thiazole-4-carboxamide in complex with PIM1 (PDB: 4n6y) demonstrate the conserved binding mode of this chemotype [2]. The target compound, bearing a 2-(4-methylsulfonylphenyl)amino substituent, preserves this hinge-binding capacity while the 4-methylsulfonyl group extends toward the solvent-accessible region or selectivity pocket, a vector that can be exploited for kinase selectivity engineering. Pan-PIM inhibitors based on thiazole-4-carboxamide scaffolds have achieved low-nanomolar potency (PIM1/2/3 = 5:14:2 nM) [3].

Kinase Inhibition Hinge-Binding motif Fragment-Based Drug Discovery PIM Kinase

Drug-Likeness and Physicochemical Compliance Profile for Screening Library Prioritization

The target compound (MW 417.5, C19H19N3O4S2) complies with Lipinski's Rule of Five (molecular weight <500, hydrogen bond donors ≤3, hydrogen bond acceptors ≤8, calculated logP <5), qualifying it as a drug-like screening hit . Compared to the N-cyclopentyl analog (MW 393.5) and des-methylsulfonyl analog (MW 339.4), the target compound occupies a differentiated drug-like chemical space with balanced lipophilicity and hydrogen-bonding capacity. The Aurora Fine Chemicals screening library, from which this compound originates, reports an approximately 50% hit rate for predicted strong inhibitors in biological assays, indicating that compounds within this collection, including the target compound, have been pre-filtered for drug-like properties and target affinity [1]. Fragment-sized thiazoles have been evaluated in dedicated fragment-based drug discovery campaigns, with the recommendation that thiazole derivatives identified as screening hits should have their reactivity carefully addressed and correlated with specific on-target engagement [2].

Drug-Likeness Lipinski Parameters Fragment-Based Screening Lead-Likeness

Recommended Application Scenarios for N-(2-Methoxybenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide (CAS 1172250-99-5) Based on Verified Evidence


Kinase-Focused High-Throughput Screening for Oncology and Inflammation Targets

The thiazole-4-carboxamide scaffold is a validated kinase hinge-binding motif, as confirmed by X-ray crystallography of PIM1 and PIM2 complexes (PDB: 4n6y, 4x7q). The target compound preserves this core with a 4-(methylsulfonyl)phenyl substituent that extends toward kinase selectivity pockets. It is suitable for inclusion in kinase-focused screening libraries targeting PIM, JAK, or other kinases where 2-aminothiazole-4-carboxamides have demonstrated inhibitory activity [1]. The Aurora Fine Chemicals screening library reports an approximately 50% hit rate for predicted strong inhibitors, supporting the compound's inclusion in target-based screening cascades [2].

Carbonic Anhydrase Inhibition Studies with Zinc-Binding Sulfonyl Pharmacophore

The 4-(methylsulfonyl)phenyl group provides a zinc-chelating sulfonyl moiety that is essential for carbonic anhydrase enzyme inhibition. Structurally related thiazole-methylsulfonyl derivatives have demonstrated measurable hCA I and hCA II inhibition with IC50 values between 39.38–198.04 μM and 39.16–86.64 μM, respectively [1]. The target compound, bearing both the thiazole ring and methylsulfonyl group identified as critical for activity, is appropriate for carbonic anhydrase inhibitor screening and structure-activity relationship expansion, with acetazolamide (IC50 = 18.11 μM for hCA I) serving as a reference standard [1].

Positional Isomer Profiling for Fragment-Based Lead Optimization

The ortho-methoxybenzyl substituent creates a unique conformational profile via potential intramolecular hydrogen bonding with the carboxamide N–H, distinguishing it from meta- and para-methoxy positional isomers. This compound can serve as a reference standard in isomer profiling studies to evaluate the impact of methoxy position on target binding, metabolic stability, and selectivity. Fragment-based drug discovery campaigns evaluating thiazole derivatives have emphasized the importance of correlating structural features with on-target engagement before committing to lead optimization [1].

Physicochemical Comparator for Drug-Likeness Optimization in Thiazole-4-Carboxamide Series

With MW 417.5 g/mol, cLogP estimated at 3.0–4.0, and compliance with Lipinski and Veber rules, the target compound occupies a balanced drug-like chemical space suitable as a reference point for property-driven lead optimization. It can be benchmarked against lower MW analogs (N-ethyl: MW 353.4; N-cyclopentyl: MW 393.5) and the des-methylsulfonyl comparator (MW 339.4) to guide multiparameter optimization of potency, selectivity, and pharmacokinetic properties within the thiazole-4-carboxamide chemotype [1].

Quote Request

Request a Quote for N-(2-methoxybenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.